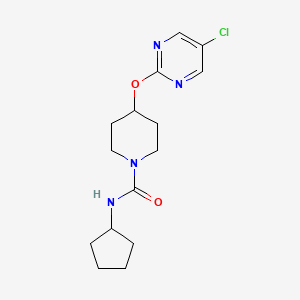

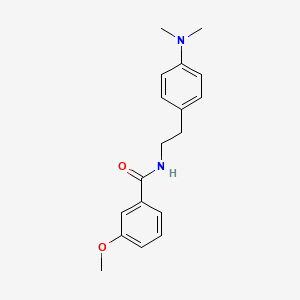

![molecular formula C20H20ClN3O3S B2823915 8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189450-08-5](/img/structure/B2823915.png)

8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, also known as TAK-063, is a novel and potent small molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key regulator of intracellular signaling pathways that are involved in the regulation of dopamine and glutamate neurotransmission. TAK-063 has been shown to have potential therapeutic applications in the treatment of various neuropsychiatric disorders, such as schizophrenia, Parkinson's disease, and Huntington's disease.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A series of compounds including 1,2,4,8-tetraazaspiro[4.5]dec-2-enes with 1,2,4-triazole, piperidine, and sulfonamide moieties have been synthesized, showing significant antimicrobial activity against various microbial strains (Dalloul et al., 2017).

Antimicrobial and Cytotoxic Activities

Sulfone linked bis heterocycles, including pyrrolyl/pyrazolyl arylaminosulfonylmethyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been prepared and evaluated for their antimicrobial activity and cytotoxicity, with some compounds showing comparable activity to standard drugs against specific bacteria and fungi, and notable cytotoxic activity on A549 lung carcinoma cells (Muralikrishna et al., 2012).

N-Halamine-Coated Cotton for Antimicrobial and Detoxification

N-halamine precursor was synthesized and bonded onto cotton fabrics, producing fabrics with antimicrobial properties and the capability to detoxify chemical mustard to less toxic derivatives. The antimicrobial efficacy was influenced by chlorine loadings and surface hydrophobicities (Ren et al., 2009).

Thromboxane Receptor Antagonism and Synthase Inhibition

The synthesis and evaluation of enantiomers of specific compounds for in vitro activity as thromboxane receptor antagonists and thromboxane synthase inhibitors are documented, indicating comparable pharmacologic profiles and bioavailability to racemic compounds (Bhagwat et al., 1993).

Herbicidal Activity

Compounds with sulfonamide moieties have been synthesized and demonstrated excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Propiedades

IUPAC Name |

8-(3-chlorophenyl)sulfonyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O3S/c1-14-5-7-15(8-6-14)18-19(25)23-20(22-18)9-11-24(12-10-20)28(26,27)17-4-2-3-16(21)13-17/h2-8,13H,9-12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQWUTRUEFGZRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

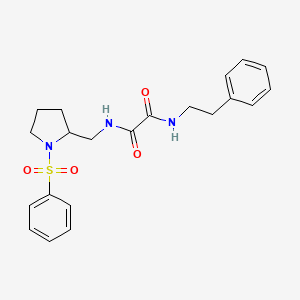

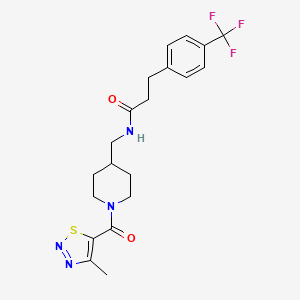

![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)

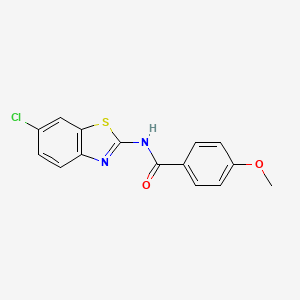

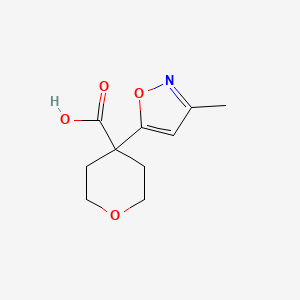

![5-[(3-chlorophenyl)methylsulfanyl]-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823834.png)

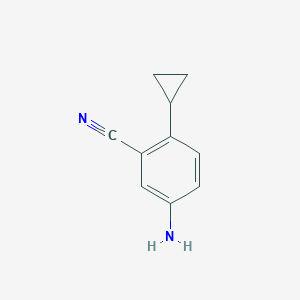

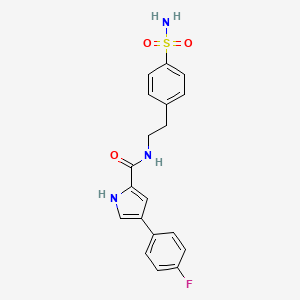

![(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol](/img/structure/B2823838.png)

![5-(3-methoxypropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2823839.png)

![N-(2-fluorophenyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2823843.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)